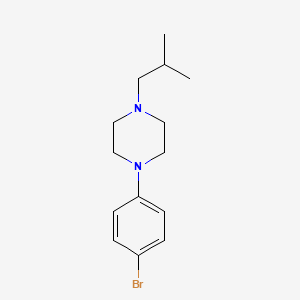

1-(4-Bromo-phenyl)-4-isobutyl-piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-4-(2-methylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2/c1-12(2)11-16-7-9-17(10-8-16)14-5-3-13(15)4-6-14/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJBGNSWTQKKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(CC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250206 | |

| Record name | 1-(4-Bromophenyl)-4-(2-methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678996-44-6 | |

| Record name | 1-(4-Bromophenyl)-4-(2-methylpropyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678996-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-4-(2-methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Piperazine Chemistry Research

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research

The piperazine ring is a cornerstone in the design and synthesis of new drugs, valued for its versatile structural and physicochemical properties. nih.govmdpi.com This heterocyclic nucleus is a common feature in a multitude of approved therapeutic agents, demonstrating a wide array of biological activities. humanjournals.com The prevalence of the piperazine scaffold in medicinal chemistry can be attributed to several key factors. Its flexible core structure allows for the introduction of various substituents at its two nitrogen atoms, enabling the fine-tuning of a compound's pharmacological profile. nih.gov

Furthermore, the presence of the piperazine moiety can favorably influence a molecule's pharmacokinetic properties, such as solubility and bioavailability. mdpi.com Researchers have successfully incorporated this scaffold into compounds targeting a broad spectrum of diseases. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. humanjournals.comneuroquantology.comnih.gov The ability of arylpiperazine derivatives to interact with various biological targets has made them a subject of intense investigation in the quest for new and improved treatments. nih.govmdpi.comnih.gov

The Chemical Compound 1-(4-Bromo-phenyl)-4-isobutyl-piperazine within Derivative Research

This compound is a specific derivative of the broader class of 1-aryl-4-alkylpiperazines. This class of compounds is characterized by an aryl group (in this case, a 4-bromophenyl ring) attached to one of the piperazine nitrogens and an alkyl group (an isobutyl group) attached to the other. The systematic exploration of derivatives with this basic structure is a common strategy in medicinal chemistry to understand structure-activity relationships (SAR). nih.govnih.govmdpi.com

The specific structural features of this compound—the bromo-substituted phenyl ring and the isobutyl group—are significant. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the phenyl ring and may enhance binding to biological targets through halogen bonding. The isobutyl group, on the other hand, contributes to the molecule's lipophilicity and steric profile, which can affect how the compound interacts with receptors or enzymes and its ability to cross biological membranes.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(4-Bromo-phenyl)-4-isobutyl-piperazine

The synthesis of the target compound primarily relies on building the piperazine (B1678402) core and then functionalizing its nitrogen atoms.

The most common and direct method for synthesizing this compound is through the N-alkylation of a piperazine precursor. This strategy involves the reaction of 1-(4-bromophenyl)piperazine (B1272185) with an isobutyl halide, such as isobutyl bromide. The reaction is typically conducted in the presence of a base, like potassium carbonate, which acts as a proton scavenger. Polar aprotic solvents, for instance, dimethylformamide (DMF), are often employed to facilitate the reaction, which usually requires elevated temperatures, typically in the range of 80–100°C.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 1-(4-Bromophenyl)piperazine | Isobutyl Bromide | Potassium Carbonate | DMF | 80–100°C |

| A typical alkylation-based synthesis of this compound. |

This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of nucleophilic substitution reactions. nih.gov

Alternative routes to this compound often involve forming the piperazine ring itself or reversing the order of N-functionalization. One such pathway begins with the synthesis of the precursor, 1-(4-bromophenyl)piperazine. This can be achieved through a cyclization reaction between a substituted aniline (B41778) and a bis(haloethyl)amine. nih.govguidechem.com For example, 4-bromoaniline (B143363) can be reacted with bis(2-chloroethyl)amine (B1207034) to form the piperazine ring. chemicalbook.com The resulting 1-(4-bromophenyl)piperazine can then be alkylated with an isobutyl group as described previously.

Another approach involves the reaction of diethanolamine (B148213) with a chlorinating agent like thionyl chloride to produce β,β′-dichlorodiethylamine hydrochloride in a solvent-free condition. guidechem.com This intermediate can then undergo a cyclization reaction with 4-bromoaniline to yield 1-(4-bromophenyl)piperazine hydrochloride. guidechem.com

Furthermore, modern cross-coupling reactions offer powerful alternatives for forming the N-aryl bond. Methods such as the Buchwald-Hartwig amination, which uses a palladium catalyst, can couple 4-isobutylpiperazine with 1,4-dibromobenzene (B42075) or a similar aryl halide. nih.gov While often efficient, these methods can involve expensive catalysts which may be a consideration for large-scale synthesis. google.com

Optimization of Synthesis for Research Applications

For research purposes, obtaining high-purity material in good yield is paramount. This necessitates the careful optimization of reaction conditions and purification methods.

Optimizing the synthesis of piperazine derivatives involves systematically screening various reaction parameters. researchgate.netnih.gov Key factors that influence reaction outcomes include the choice of base, solvent, catalyst, and temperature. researchgate.net For instance, in related syntheses, bases such as sodium hydride (NaH), potassium carbonate (K2CO3), and caesium carbonate (Cs2CO3) have been tested to find the most effective one for a specific transformation. nih.gov Solvents are also critical; while DMF is common, other solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH3CN), and various alcohols may be screened to improve yield and reduce reaction times. researchgate.netnih.gov

The molar ratio of reactants is another crucial variable. An excess of one reactant can drive the reaction to completion and increase the conversion of the other. guidechem.com For industrial-scale production, continuous flow reactors may be employed to enhance yield, improve safety, and shorten reaction times. Under optimized laboratory conditions, yields for the alkylation step can typically range from 60% to 85%.

| Parameter | Variables for Optimization | Rationale |

| Base | K2CO3, NaH, DIPEA, Cs2CO3 | Influences nucleophilicity and side reactions. nih.gov |

| Solvent | DMF, THF, Acetonitrile, Ethanol | Affects solubility of reactants and reaction rate. researchgate.netnih.gov |

| Catalyst | Palladium complexes, Iodine, p-TSA | Can be essential for certain coupling reactions or to increase reaction speed. nih.govresearchgate.net |

| Temperature | Room Temperature to >100°C | Controls reaction kinetics; higher temperatures can increase rate but may also lead to degradation. google.com |

| Common parameters optimized to enhance reaction yield and purity. |

Achieving research-grade purity often requires one or more purification steps to remove unreacted starting materials, by-products, and residual reagents. The most common techniques for purifying this compound and related compounds are recrystallization and column chromatography.

Recrystallization from a suitable solvent, such as absolute ethanol, is an effective method for removing impurities and obtaining crystalline solid material. guidechem.com For more challenging separations or to achieve very high purity, silica (B1680970) gel column chromatography is employed. A solvent system of appropriate polarity is used to elute the components, separating the desired product from contaminants. nih.gov For analytical and high-purity research samples, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool. nih.gov This can be performed under acidic or basic conditions to ensure the optimal separation of the target compound. nih.gov

Derivatization and Chemical Reactivity of this compound

The structure of this compound contains two primary sites for further chemical modification: the aryl bromide and the piperazine ring. This dual reactivity makes it a valuable building block in medicinal chemistry and materials science.

The bromine atom on the phenyl ring is a versatile functional handle. It can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds (creating biaryl compounds) or the Buchwald-Hartwig amination with amines to form new carbon-nitrogen bonds. The bromine can also be substituted by various nucleophiles. For example, it can react with thiols or amines under specific pH conditions (typically pH 7-9) to introduce new functional groups.

The piperazine ring itself can undergo chemical transformations. The tertiary amine nitrogens can be oxidized to form the corresponding N-oxides. These derivatization reactions allow for the systematic modification of the compound's structure to explore structure-activity relationships in drug discovery programs.

| Reaction Type | Reactive Site | Typical Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl Bromide | Arylboronic Acid, Pd Catalyst, Base | Biaryl derivative |

| Buchwald-Hartwig Amination | Aryl Bromide | Amine, Pd Catalyst, Base | N-Aryl amine derivative |

| Nucleophilic Aromatic Substitution | Aryl Bromide | Thiols, Amines | Thioether or Amine derivative |

| Oxidation | Piperazine Nitrogen | Oxidizing Agent (e.g., m-CPBA) | N-Oxide derivative |

| A summary of key chemical reactions for the derivatization of this compound. |

Substitution Reactions on the Bromophenyl Moiety

The bromine atom attached to the phenyl ring is a key functional handle for synthetic modifications. While direct nucleophilic aromatic substitution (SNAr) on simple aryl halides like this is generally challenging due to the electron-rich nature of the benzene (B151609) ring, such reactions can be driven under specific conditions. The classical SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate, which is not the case here. nih.gov

However, substitution can be achieved under forcing conditions or through metal-catalyzed pathways. For instance, reactions with strong nucleophiles like thiols or amines at controlled pH can lead to the displacement of the bromide. Common reagents for such transformations on related aryl bromide systems include sodium hydroxide (B78521) or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction. These reactions, however, often require high temperatures and may compete with other reaction pathways.

Oxidation and Reduction Pathways

The structure of this compound offers several sites susceptible to oxidation and reduction.

Reduction: The most common reduction pathway for this molecule involves the carbon-bromine bond. Catalytic hydrodebromination is a well-established method for replacing an aryl halide with a hydrogen atom. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). This transformation effectively converts this compound into 1-phenyl-4-isobutyl-piperazine.

Oxidation: The primary sites for oxidation are the two nitrogen atoms of the piperazine ring, which can be converted to their corresponding N-oxides using appropriate oxidizing agents. The tertiary amine (N-4) bearing the isobutyl group is generally more susceptible to oxidation than the N-1 nitrogen, whose lone pair is partially delocalized into the aromatic ring. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for such transformations. Oxidation of the aromatic ring or the isobutyl group would require harsher conditions and stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide.

Another potential oxidative pathway involves the entire piperazine moiety. For instance, in a study on the synthesis of 1,3,4-oxadiazines, acylhydrazides were oxidized in situ to N-acyldiazenes, which then underwent cycloaddition reactions. mdpi.com While not a direct oxidation of the title compound, this illustrates a relevant transformation pathway for related functionalities under specific oxidative conditions.

Coupling Reactions and Complex Molecule Synthesis

The carbon-bromine bond of this compound is an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a robust method for constructing carbon-nitrogen bonds by coupling aryl halides with amines. capes.gov.br This reaction allows for the substitution of the bromine atom with a wide range of primary and secondary amines, including alkylamines, arylamines, and various heterocycles. nih.govorganic-chemistry.org The reaction is catalyzed by a palladium complex, which is typically formed in situ from a palladium precursor and a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success and substrate scope. nih.gov This transformation is highly valuable for synthesizing libraries of complex aniline derivatives from a common aryl bromide intermediate.

| Amine Partner | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Product Class |

| Primary Alkylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | N-Alkyl-4-(4-isobutylpiperazin-1-yl)aniline |

| Secondary Alkylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | N,N-Dialkyl-4-(4-isobutylpiperazin-1-yl)aniline |

| Primary Arylamine | Pd₂(dba)₃ | BrettPhos | K₂CO₃ | Toluene | 110 | N-Aryl-4-(4-isobutylpiperazin-1-yl)aniline |

| Heterocyclic Amine | [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | Toluene | 100-120 | 1-Aryl-4-(heteroaryl)piperazine |

This table presents representative conditions for Buchwald-Hartwig amination based on established protocols for aryl bromides. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a cornerstone of C-C bond formation, involving the reaction of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgorganic-chemistry.org For this compound, this reaction enables the synthesis of biaryl structures by replacing the bromine atom with various aryl or heteroaryl groups. mdpi.com The reaction requires a palladium catalyst and a base, which activates the organoboron species for transmetalation to the palladium center. harvard.edu The versatility of commercially available boronic acids makes the Suzuki coupling a preferred method for creating diverse molecular scaffolds. mdpi.com

| Boronic Acid Partner | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Product Class |

| Phenylboronic acid | Pd(PPh₃)₄ | (none) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 1-(Biphenyl-4-yl)-4-isobutylpiperazine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 1-(4'-Methoxybiphenyl-4-yl)-4-isobutylpiperazine |

| Pyridine-3-boronic acid | PdCl₂(dppf) | (none) | Na₂CO₃ | DME/H₂O | 90 | 1-(4-(Pyridin-3-yl)phenyl)-4-isobutylpiperazine |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | (none) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 1-Isobutyl-4-(4-(thiophen-2-yl)phenyl)piperazine |

This table presents representative conditions for Suzuki-Miyaura coupling based on established protocols for aryl bromides. libretexts.orgorganic-chemistry.orgmdpi.com

These coupling reactions underscore the utility of this compound as a building block. For example, a patent for CCR1 antagonists describes the synthesis of complex pyrazole (B372694) derivatives starting from 1-(4-Bromophenyl)piperazine, a closely related precursor, highlighting its role in medicinal chemistry research. epo.org

Structure Activity Relationship Sar Investigations and Structural Determinants of Biological Activity

Influence of the Bromine Atom and Isobutyl Group on Molecular Interactions

The biological activity of 1-(4-bromo-phenyl)-4-isobutyl-piperazine is significantly modulated by the presence and positioning of the bromine atom on the phenyl ring and the isobutyl group on the piperazine (B1678402) nitrogen. The bromine atom, being an electron-withdrawing group, can influence the electronic environment of the phenyl ring, which is a critical factor in its interaction with biological macromolecules. This can affect the compound's ability to participate in crucial binding interactions such as pi-pi stacking or cation-pi interactions with aromatic amino acid residues within a receptor's binding pocket.

The isobutyl group, a branched alkyl chain, primarily contributes to the compound's steric bulk and lipophilicity. Increased lipophilicity can enhance the ability of the compound to cross cellular membranes, including the blood-brain barrier, which is a significant consideration for centrally acting agents. The size and shape of the isobutyl group also play a direct role in how the molecule fits into a receptor's binding site, potentially enhancing affinity and selectivity for a specific target.

To illustrate the impact of these substituents, a comparison with analogs where these groups are varied can be insightful. The following table, based on general principles of medicinal chemistry and data from related arylpiperazine derivatives, conceptualizes how modifications to the bromine and isobutyl moieties might alter biological activity.

Table 1: Hypothetical Influence of Substituent Variation on Biological Activity

| Phenyl Ring Substituent (Position 4) | N-Piperazine Substituent | Expected Impact on Lipophilicity | Potential Effect on Receptor Binding |

| Bromo | Isobutyl | High | Potential for strong hydrophobic and halogen bonding interactions. |

| Hydrogen | Isobutyl | Moderate | Reduced potential for halogen bonding, altering binding affinity. |

| Chloro | Isobutyl | High | Similar to bromo but with different electronic and size characteristics. |

| Bromo | Methyl | Lower | Reduced steric bulk may alter fit in binding pocket and decrease lipophilicity. |

| Bromo | Cyclohexyl | Very High | Increased steric bulk could enhance or hinder binding depending on the receptor topology. |

This table is illustrative and based on established structure-activity relationship principles in medicinal chemistry. Specific experimental data for this compound is not publicly available.

Conformational Analysis and Steric Hindrance Effects

The rotational freedom around the C-N bonds connecting the phenyl and isobutyl groups to the piperazine ring allows the molecule to adopt various conformations. Some of these conformations will be more energetically favorable than others and, critically, only specific conformations are likely to be recognized by and bind to a biological target. The isobutyl group, with its branched structure, introduces significant steric hindrance, which can restrict the range of accessible conformations and influence the preferred orientation of the molecule when interacting with a receptor. This steric bulk can be advantageous if it promotes a bioactive conformation but detrimental if it prevents the molecule from fitting into the binding site.

Modulatory Role of Piperazine Substituents on Receptor Affinity

The piperazine moiety is a common scaffold in many biologically active compounds, and its substituents play a pivotal role in modulating receptor affinity and selectivity. In this compound, both the 1-aryl group (4-bromophenyl) and the 4-alkyl group (isobutyl) are critical.

Research on a wide range of 1-arylpiperazine derivatives has shown that the nature of the substituent on the phenyl ring significantly impacts affinity for various receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. For instance, substitutions at the ortho, meta, and para positions of the phenyl ring can dramatically alter binding profiles. nih.gov

The following table presents hypothetical binding affinities based on the known SAR of the arylpiperazine class, illustrating how different substituents might influence receptor interaction.

Table 2: Postulated Receptor Affinity Profile Based on Analog Data

| Compound | 5-HT1A (Ki, nM) | D2 (Ki, nM) |

| This compound | Data not available | Data not available |

| Analog A (e.g., with a smaller N-alkyl group) | Potentially altered affinity | Potentially altered affinity |

| Analog B (e.g., with a different phenyl substituent) | Potentially altered affinity | Potentially altered affinity |

| BRL-15572 (related piperazine derivative) | 20 | >1000 |

This table is for illustrative purposes. Ki values for analogs are representative of the types of changes seen with structural modification in the arylpiperazine class. The Ki value for BRL-15572 is from published data for a different, though related, molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for efficacy.

For a class of compounds like arylpiperazines, a QSAR study would typically involve a dataset of molecules with known biological activities (e.g., receptor binding affinities or functional assay results). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be related to steric properties (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobic properties (e.g., logP).

Statistical methods are then used to build a model that relates these descriptors to the biological activity. While a specific QSAR model for this compound has not been published, studies on related aryl alkanol piperazine derivatives have successfully developed QSAR models to predict their antidepressant activities. capes.gov.br These models identified key descriptors related to atom types, dipole moment, and molecular shape as being important for activity.

Strategies for Target Selectivity Optimization

A major goal in drug discovery is to design compounds that are highly selective for their intended biological target, thereby minimizing off-target effects. For this compound, optimizing its selectivity would involve systematically modifying its structure to enhance its affinity for the desired receptor while reducing its affinity for other receptors.

Strategies for optimizing selectivity often involve:

Modification of the N4-substituent: Altering the size, shape, and flexibility of the isobutyl group could exploit subtle differences in the binding pockets of various receptors.

Varying the substitution on the phenyl ring: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with different electron-donating or electron-withdrawing groups can fine-tune the electronic and steric properties of the molecule, leading to improved selectivity.

Introduction of conformational constraints: Incorporating rigid elements into the molecule, for example, by cyclizing the isobutyl chain back to the piperazine ring, can lock the molecule into a specific conformation that is preferred by the target receptor but not by others.

Through iterative cycles of design, synthesis, and biological testing, guided by SAR and QSAR principles, it is possible to develop analogs of this compound with optimized target selectivity.

Preclinical Pharmacological Investigations

In Vitro Biological Activity ScreeningThere is no available literature detailing the evaluation of 1-(4-bromo-phenyl)-4-isobutyl-piperazine for its efficacy against microbial strains.

Antimicrobial Efficacy Studies

Consequently, the creation of an article with the required detailed, data-driven content for this specific compound is not feasible at this time.

Anticancer Activity against Cell Lines

There are no specific studies detailing the in vitro anticancer activity of this compound against named cancer cell lines. Research into structurally related compounds underscores the potential of the bromophenyl-piperazine motif. For instance, the 4-bromophenyl group has been identified as a key feature for the cytotoxic activity in other classes of heterocyclic compounds. nih.gov Similarly, various 1,4-disubstituted piperazine (B1678402) derivatives have been synthesized and evaluated, showing a wide range of IC50 values against different cancer cell lines, such as breast (MCF7), colon (HCT-116), and liver cancer lines. mdpi.comresearchgate.net These studies establish that modifications on the phenyl and piperazine rings significantly influence potency and selectivity. mdpi.com However, without direct experimental evidence, the specific anticancer potential and activity spectrum of this compound remain undetermined.

Table 1: Anticancer Activity of this compound against Various Cell Lines No publicly available data.

Anti-leishmanial and Antifungal Potential

No specific investigations into the anti-leishmanial or antifungal properties of this compound have been reported. The broader class of N-phenylpiperazines and related heterocyclic structures has been a source of compounds with antimicrobial activity. researchgate.net For example, studies on different series of 1-aryl-piperazine derivatives have demonstrated activity against Leishmania species, with some analogues inducing mitochondrial dysfunction in the parasites. nih.gov In the antifungal domain, various synthetic compounds incorporating piperazine rings have been tested against pathogenic fungi, but specific data, such as Minimum Inhibitory Concentration (MIC) values for this compound, are not available. nih.gov

Table 2: Anti-leishmanial and Antifungal Activity of this compound No publicly available data.

Investigation of Multi-target Inhibition

There is no evidence from the available literature to suggest that this compound has been specifically investigated as a multi-target inhibitor. The concept of multi-target-directed ligands is an active area of research for complex diseases like Alzheimer's and cancer, and the piperazine scaffold is often used in designing such agents. nih.govmdpi.commdpi.com For example, different piperazine-containing molecules have been designed to simultaneously inhibit targets like acetylcholinesterase and amyloid-beta aggregation in Alzheimer's models or multiple protein kinases in oncology. nih.govmdpi.comnih.gov However, the specific molecular targets and multi-target profile for this compound have not been characterized.

Preclinical In Vivo Efficacy Studies in Animal Models

Efficacy Evaluation in Disease Models

No preclinical in vivo studies evaluating the efficacy of this compound in any animal models of disease have been published. While other novel piperazine-based compounds have been tested in vivo for conditions such as Alzheimer's disease or parasitic infections, demonstrating effects on pathology and symptoms, such data is absent for the specified molecule. nih.govnih.gov

Mechanism of Action (MOA) Validation in Preclinical Systems

Consistent with the lack of efficacy data, there are no published studies validating the mechanism of action of this compound in preclinical systems. Pharmacodynamic studies, which are crucial for confirming how a compound interacts with its intended biological targets in a living system, have not been reported for this compound. nih.gov

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The pharmacokinetic and ADME profile of this compound has not been characterized in the scientific literature. Preclinical ADME studies are essential to determine a compound's viability as a potential drug, assessing properties like oral bioavailability, metabolic stability, and half-life. While some related piperazine derivatives have undergone pharmacokinetic evaluation, revealing challenges such as rapid metabolism or low exposure, no such data is available for this compound. nih.govchemrxiv.org

Metabolic Stability Profiling (e.g., Liver Microsome Assays)

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's persistence in the body. A primary method for this assessment is the liver microsome assay. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

In a typical liver microsome assay, the test compound, such as this compound, would be incubated with liver microsomes from various species (e.g., human, rat, mouse) and a cofactor, NADPH, to initiate the metabolic reactions. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The data generated from such an assay would typically be presented in a table format, as shown in the hypothetical example below.

Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Note: The table above is for illustrative purposes only. No experimental data was found for this compound.

The half-life (t½) represents the time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability. Intrinsic clearance (CLint) is a measure of the rate of metabolism by the liver enzymes, independent of blood flow. These parameters are crucial for predicting the in vivo clearance and potential dosing regimens of a drug candidate.

In Silico ADME Predictions and Pharmacokinetic Considerations

In silico ADME prediction models are computational tools used to estimate the pharmacokinetic properties of a compound based on its chemical structure. These predictions help in prioritizing compounds for further experimental testing and identifying potential liabilities early in the drug discovery process.

Various software platforms can predict a wide range of ADME properties. For this compound, these models would predict parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibition of key cytochrome P450 enzymes.

The results of in silico ADME predictions are often compiled into a data table to provide a comprehensive overview of the compound's likely pharmacokinetic profile.

Table 2: Hypothetical In Silico ADME Predictions for this compound

| ADME Property | Predicted Value |

| Human Intestinal Absorption (%) | Data not available |

| Caco-2 Permeability (nm/s) | Data not available |

| Blood-Brain Barrier (BBB) Penetration (logBB) | Data not available |

| Plasma Protein Binding (%) | Data not available |

| CYP2D6 Inhibition | Data not available |

| CYP3A4 Inhibition | Data not available |

Note: The table above is for illustrative purposes only. No in silico prediction data was found for this compound.

These predicted values provide insights into how the compound might behave in a biological system. For example, high predicted intestinal absorption suggests good oral bioavailability, while predicted BBB penetration is critical for drugs targeting the central nervous system. Predictions of CYP inhibition are important for assessing the potential for drug-drug interactions.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 1-(4-Bromo-phenyl)-4-isobutyl-piperazine, to the active site of a target protein.

Prediction of Binding Modes and Affinities

Docking simulations for this compound would involve placing the molecule into the binding pocket of a selected protein target. The process calculates the most likely conformation of the ligand and its orientation within the site. The outcome is a prediction of the binding mode, which describes the specific geometry of the ligand-protein complex.

The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. A lower binding energy value typically indicates a more stable and favorable interaction. For arylpiperazine derivatives, these simulations are crucial in screening potential biological targets and prioritizing compounds for further experimental testing. The presence of the bromophenyl and isobutyl groups on the piperazine (B1678402) scaffold are significant factors that influence the compound's binding affinity and specificity for its molecular targets.

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Pi-Pi Stacking)

A critical output of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. These non-covalent interactions are fundamental to the stability of the ligand-protein complex. For this compound, several types of interactions are anticipated:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, forming crucial interactions with donor residues (e.g., Tyrosine, Serine, Threonine) in the protein's active site.

Pi-Pi Stacking: The aromatic bromophenyl ring is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan. These interactions are vital for the proper orientation and stabilization of the ligand within the binding pocket.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, an interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone. This can significantly enhance binding affinity and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These methods provide detailed information about the electron distribution and orbital energies, which are fundamental to a molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations can be used to determine its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. This optimized structure represents a minimum on the potential energy surface. Furthermore, DFT provides insights into the distribution of electron density, which is crucial for understanding how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically found around electronegative atoms like nitrogen or oxygen. These are the most likely sites for electrophilic attack.

Blue Regions: Represent areas of low electron density and positive electrostatic potential, usually located around hydrogen atoms. These sites are susceptible to nucleophilic attack.

Green/Yellow Regions: Denote areas of neutral or intermediate potential.

For this compound, MEP analysis would likely show negative potential around the nitrogen atoms of the piperazine ring, identifying them as key sites for interactions like hydrogen bonding.

HOMO-LUMO Orbital Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and shape of these orbitals are critical for determining a molecule's chemical reactivity and electronic properties.

HOMO: This orbital acts as the electron donor. A molecule with a high-energy HOMO is more willing to donate electrons in a reaction.

LUMO: This orbital acts as the electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive and easily excitable. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table of Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are a powerful tool for investigating the stability of a ligand-protein complex, providing a detailed view of the dynamic interactions that govern binding affinity.

For this compound, an MD simulation would typically be initiated after docking the compound into the binding site of a target protein. This simulation would track the trajectory of the compound and the protein, revealing the stability of their interaction. Key parameters are analyzed to assess this stability, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the formation of hydrogen bonds over the simulation period.

Detailed Research Findings:

A hypothetical MD simulation for this compound bound to a target protein would aim to elucidate several key aspects of their interaction. The simulation would reveal whether the compound remains stably bound within the active site or if it undergoes significant conformational changes that could lead to dissociation. The isobutyl group and the bromo-phenyl moiety would be of particular interest, as their interactions with specific amino acid residues would be critical for binding.

The following table illustrates the type of data that would be generated from such a simulation:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 1.5 | 2 |

| 20 | 1.5 | 1.8 | 3 |

| 30 | 1.3 | 1.7 | 2 |

| 40 | 1.6 | 1.9 | 1 |

| 50 | 1.4 | 1.8 | 2 |

This is a hypothetical data table for illustrative purposes.

Analysis of the simulation would also involve examining the specific amino acid residues that form lasting interactions with the ligand. For example, the bromine atom on the phenyl ring might form halogen bonds with electron-donating residues, while the piperazine nitrogen could act as a hydrogen bond acceptor or donor.

Fragment-Based Design and Computational Lead Optimization

Fragment-based drug design (FBDD) is a strategy used in drug discovery where small chemical fragments are identified that bind to a biological target. These fragments are then grown, linked, or merged to produce a lead compound with higher affinity and selectivity. Computational methods play a significant role in this process, from the initial screening of fragment libraries to the optimization of the resulting hits.

In the context of this compound, FBDD could be used to identify novel derivatives with improved properties. The core structure could be deconstructed into key fragments, such as the 4-bromophenyl group and the isobutyl-piperazine moiety. These fragments could then be used to search for other small molecules that bind in adjacent pockets of the target protein.

Detailed Research Findings:

Computational lead optimization for this compound would involve a number of strategies. One approach is "fragment growing," where computational models would be used to add new functional groups to the existing scaffold to form additional favorable interactions with the target. For instance, modifications could be explored at the isobutyl group to better fill a hydrophobic pocket, or substituents could be added to the phenyl ring to enhance binding affinity.

Another approach is "fragment linking," where a separate, weakly binding fragment identified in a nearby sub-pocket could be computationally connected to the this compound core to create a single, more potent molecule.

The following table outlines a hypothetical fragment-based optimization strategy for this compound:

| Core Fragment | Optimization Strategy | Proposed Modification | Predicted Affinity (Ki) |

| 1-(4-Bromo-phenyl)-piperazine | Fragment Growing | Addition of a cyclopropylmethyl group in place of the isobutyl group | Higher |

| Isobutyl-piperazine | Fragment Merging | Merging with a benzimidazole (B57391) fragment | Significantly Higher |

| 4-Bromophenyl | Fragment Linking | Linking to a furan (B31954) fragment via an ether linkage | Higher |

This is a hypothetical data table for illustrative purposes.

These computational predictions would then guide the synthesis of a focused library of new compounds for experimental testing, thereby accelerating the drug discovery process and reducing the reliance on large-scale, high-throughput screening.

Advanced Analytical Techniques for Research Compound Characterization

Spectroscopic Characterization (NMR, MS, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized molecules. lehigh.edu Each method provides unique information about the molecule's composition and connectivity by probing its interaction with different parts of the electromagnetic spectrum. wisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. lehigh.edu For 1-(4-Bromo-phenyl)-4-isobutyl-piperazine, ¹H NMR would identify the distinct types of protons and their neighboring environments, while ¹³C NMR would identify all unique carbon atoms. Key expected signals would include aromatic protons on the bromophenyl ring, methylene (B1212753) protons of the piperazine (B1678402) ring, and the distinct protons of the isobutyl group (methyl, methylene, and methine). scispace.com The splitting patterns and integration values of these signals confirm the connectivity of the molecule's fragments. lehigh.edu

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and can offer structural clues through its fragmentation pattern. lehigh.eduwisc.edu For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₁₄H₂₁BrN₂). The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), serving as a clear indicator of its presence.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wisc.edu The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching from the aromatic and aliphatic (piperazine and isobutyl) groups, C-N stretching of the piperazine ring, and C-Br stretching from the bromophenyl moiety. wisc.edumdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in systems with conjugated π-electrons. wisc.edu The spectrum for this compound would be dominated by absorptions from the substituted benzene (B151609) ring. The position of the maximum absorbance (λmax) can confirm the presence of the aromatic chromophore. wisc.edurasayanjournal.co.in

Table 1: Predicted Spectroscopic Data for this compound This table is predictive and based on the analysis of the compound's structure and data from analogous molecules.

| Technique | Expected Observations | Information Provided |

|---|---|---|

| ¹H NMR | Signals in aromatic region (AA'BB' system), signals for piperazine CH₂, and signals for isobutyl group (doublet, multiplet, doublet). | Proton environment, connectivity, and structural integrity. |

| ¹³C NMR | Distinct signals for aromatic carbons (including C-Br), piperazine carbons, and isobutyl carbons. | Number and type of unique carbon atoms. |

| MS (EI/ESI) | Molecular ion peak (M+) showing a 1:1 isotopic pattern for Br. Fragmentation corresponding to loss of isobutyl group or cleavage of the piperazine ring. | Molecular weight confirmation and structural fragmentation patterns. |

| IR | Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2800-3000 cm⁻¹), C-N stretch (~1100-1300 cm⁻¹), C-Br stretch (<700 cm⁻¹). | Presence of key functional groups (aromatic ring, aliphatic chains, amine). mdpi.com |

| UV-Vis | Absorbance maxima characteristic of a substituted benzene ring. | Confirmation of the aromatic π-electron system. |

Chromatographic Purity and Impurity Profiling (LC-MS)

Ensuring the purity of a research compound is critical, as impurities can confound experimental results. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for both purity assessment and impurity profiling. nih.govnih.gov The liquid chromatography component separates the main compound from any impurities, while the mass spectrometer provides mass information for each separated component, aiding in its identification. ijprajournal.com

Potential impurities in a sample of this compound could originate from several sources, including unreacted starting materials from the synthesis (e.g., 1-bromo-4-iodobenzene, piperazine, isobutyraldehyde), by-products from side reactions, or degradation products formed during storage. nih.gov LC-MS analysis provides a chromatogram showing the retention time and a corresponding mass spectrum for the main peak and any impurity peaks. The percentage purity is typically determined by the relative area of the main peak. For any significant impurities, the mass data can be used to propose a chemical structure, which can then be confirmed by synthesizing the suspected impurity and comparing its retention time.

Table 2: Potential Impurities in this compound Synthesis

| Potential Impurity | Source | Method of Detection |

|---|---|---|

| 1-(4-Bromophenyl)piperazine (B1272185) | Incomplete N-alkylation reaction (starting material). | LC-MS (lower molecular weight). |

| Unreacted Isobutylating Agent (e.g., Isobutyl bromide) | Excess reagent from synthesis. | GC-MS (if volatile) or derivatization followed by LC-MS. |

| Over-alkylated Piperazine Species | Side reaction during synthesis. | LC-MS (higher molecular weight). |

| Oxidation Products | Degradation upon exposure to air/light. | LC-MS (M+16 peak). |

Radioligand Binding Assay Methodologies

To investigate how this compound interacts with a specific biological target, such as a G protein-coupled receptor, radioligand binding assays are a standard and powerful methodology. nih.govnih.gov These assays measure the direct interaction of a compound with a receptor, allowing for the determination of binding affinity. nih.gov

The most common approach is a competition binding assay. nih.gov In this setup, a biological preparation containing the receptor of interest (e.g., cell membranes, tissue homogenates) is incubated with a fixed concentration of a radiolabeled ligand (a "radioligand") known to bind to the target. nih.govdoi.org The assay is then run in the presence of increasing concentrations of the unlabeled test compound, this compound. The test compound will compete with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the membranes as the concentration of the test compound increases, a competition curve can be generated. From this curve, the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor. doi.org

Table 3: Example Data from a Radioligand Competition Binding Assay This table illustrates the type of data generated to determine the binding affinity (Ki) of a test compound.

| Concentration of Test Compound (nM) | % Specific Binding of Radioligand | Calculated Parameters |

|---|---|---|

| 0.01 | 98% | IC₅₀: Determined from curve fit.

|

| 0.1 | 95% | |

| 1 | 80% | |

| 10 | 50% | |

| 100 | 20% | |

| 1000 | 5% | |

| 10000 | 2% |

Bioanalytical Method Development for Preclinical Samples

To assess the pharmacokinetic properties of this compound in preclinical models, a robust and validated bioanalytical method is required. nih.gov This involves developing a procedure to accurately and precisely quantify the compound in complex biological matrices such as blood, plasma, or tissue homogenates. The gold standard for this type of analysis is typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The development process involves several key stages:

Method Optimization: This includes selecting an appropriate internal standard, optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the biological matrix, and fine-tuning the LC and MS/MS parameters for optimal sensitivity, selectivity, and speed.

Method Validation: Before the method can be used for sample analysis, it must undergo a rigorous validation process to demonstrate its reliability. Key validation parameters are established based on regulatory guidance. nih.gov These parameters ensure that the method is suitable for its intended purpose.

The validated method can then be used to analyze samples from preclinical pharmacokinetic studies, providing crucial data on how the compound is absorbed, distributed, metabolized, and excreted by the organism.

Table 4: Key Validation Parameters for a Bioanalytical Method

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ensures that components in the matrix do not interfere with the quantification of the analyte. | No significant interfering peaks at the retention time of the analyte or internal standard. |

| Accuracy & Precision | Measures how close the measured values are to the true value (accuracy) and to each other (precision). | Mean concentration within ±15% of nominal; precision (CV%) ≤15%. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal; precision (CV%) ≤20%. |

| Matrix Effect | Assesses the suppression or enhancement of ionization caused by the biological matrix. | CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |

| Stability | Evaluates the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term). | Mean concentration within ±15% of the nominal concentration. |

Future Research Directions and Potential Applications in Drug Discovery

Exploration of Novel Molecular Targets

The N-arylpiperazine class of molecules is well-documented for its interaction with aminergic G protein-coupled receptors (GPCRs), including serotonin (B10506), dopamine (B1211576), and adrenergic receptors, making them valuable for developing treatments for central nervous system (CNS) disorders. researchgate.netresearchgate.net However, the therapeutic potential of these compounds is not limited to the CNS. Emerging research has identified N-arylpiperazines as promising candidates for oncology, with demonstrated activity against various molecular targets implicated in cancer pathogenesis. researchgate.netmdpi.com

Future investigations into 1-(4-Bromo-phenyl)-4-isobutyl-piperazine could therefore be directed toward novel and underexplored molecular targets. Based on the activities of analogous structures, potential areas of exploration include:

Oncogenic Pathways: The arylpiperazine scaffold has been identified in compounds that inhibit cancer cell growth. mdpi.com Research could focus on screening this compound and its derivatives for activity against targets such as protein kinases, apoptosis regulators (e.g., Bcl-2 family proteins), or androgen receptors (AR), which are crucial in prostate cancer. researchgate.netnih.gov

Metabotropic Glutamate Receptors (mGluRs): Certain N-aryl piperazine (B1678402) structures have been identified as potent allosteric modulators of mGluRs, such as mGluR5. nih.gov These receptors are implicated in a variety of neurological and psychiatric disorders, representing a promising therapeutic avenue.

Enzyme Inhibition: Beyond receptor modulation, this compound could be explored as an inhibitor of clinically relevant enzymes. For instance, modifying the piperazine ring is a known strategy for targeting enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in the treatment of diabetes. mdpi.com

The exploration of these diverse targets could uncover new therapeutic applications for this chemical entity, extending its utility far beyond its traditional association with CNS disorders.

Design of Advanced Derivatives with Enhanced Selectivity and Potency

The modular nature of the this compound structure makes it an ideal candidate for synthetic modification to optimize its pharmacological profile. researchgate.net The design of advanced derivatives can be guided by established structure-activity relationships (SAR) within the N-arylpiperazine class to enhance binding affinity, improve selectivity for a specific molecular target, and refine pharmacokinetic properties.

Key modification sites for designing advanced derivatives include:

The Aryl Ring: The para-bromo substituent is a critical feature. It is an electron-withdrawing group that can participate in halogen bonding and serves as a synthetic handle for cross-coupling reactions. Derivatives could be designed by replacing the bromine with other halogens (F, Cl) or with different electron-withdrawing or electron-donating groups to fine-tune electronic properties and target interactions.

The N-Isobutyl Group: This group significantly influences the compound's lipophilicity and steric profile. Modifying this alkyl chain—for example, by varying its length, branching, or introducing cyclic moieties—can alter solubility, membrane permeability, and binding pocket occupancy.

The Piperazine Core: While often maintained as a core scaffold, substitution on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints, which may lead to improved selectivity and potency.

A systematic approach to derivatization, guided by computational modeling and SAR studies, could lead to the development of new chemical entities with superior therapeutic potential.

Table 1: Strategy for Designing Advanced Derivatives

| Modification Site | Example of a Potential Modification | Predicted Effect on Properties | Rationale |

|---|---|---|---|

| Aryl Ring (C4 Position) | Replace Bromine with Trifluoromethyl (CF₃) | Enhance metabolic stability and binding affinity | The CF₃ group is a strong electron-withdrawing group often used as a bioisostere for other groups to improve pharmacokinetic properties. |

| Aryl Ring (C4 Position) | Replace Bromine with a Phenyl group (via Suzuki coupling) | Create a biaryl structure to explore larger binding pockets | Extends the aromatic system, potentially increasing interactions with the target protein. |

| Piperazine Nitrogen (N4) | Replace Isobutyl with a Cyclopropylmethyl group | Introduce rigidity and alter metabolic profile | Small cyclic structures can improve potency and reduce off-target effects by constraining the molecule's conformation. |

| Piperazine Nitrogen (N4) | Replace Isobutyl with a longer chain containing a polar group (e.g., hydroxyl) | Modulate solubility and introduce new hydrogen bonding interactions | Enhances aqueous solubility and provides a new vector for specific interactions with the biological target. |

Role as a Precursor for Complex Organic Molecules

Beyond its own potential biological activity, this compound is a valuable building block for the synthesis of more complex organic molecules. The presence of the aryl bromide functionality is particularly significant, as it provides a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

This compound can serve as a precursor in several key synthetic transformations:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is an ideal handle for reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. These reactions allow for the straightforward installation of diverse functional groups, including alkyl, aryl, and amino moieties, thereby enabling the rapid construction of large and structurally complex molecular libraries for drug screening.

Synthesis of Known Drug Analogs: The simpler parent scaffold, 1-(4-bromophenyl)piperazine (B1272185), is a known key intermediate in the synthesis of important CNS drugs like aripiprazole. guidechem.com By analogy, this compound can be used as a starting material to generate novel analogs of existing drugs, potentially with improved properties.

The utility of this compound as a synthetic intermediate makes it a valuable tool for medicinal chemists aiming to explore new chemical space and develop next-generation therapeutic agents.

Table 2: Synthetic Applications of this compound as a Precursor

| Reaction Type | Reagent Example | Product Class | Potential Therapeutic Area |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Biaryl piperazine derivatives | Oncology, CNS Disorders |

| Buchwald-Hartwig Amination | Aniline (B41778) or other amines | N,N'-diarylpiperazine derivatives | CNS Disorders |

| Sonogashira Coupling | Terminal alkyne | Arylalkynyl piperazine derivatives | Oncology |

| Heck Reaction | Alkene | Arylalkenyl piperazine derivatives | Various |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-bromophenyl)piperazine |

| Aripiprazole |

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromo-phenyl)-4-isobutyl-piperazine?

The compound is typically synthesized via alkylation of 4-bromophenylpiperazine with isobutyl bromide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF at elevated temperatures (~80–100°C) . Industrial-scale synthesis may employ continuous flow reactors to optimize yield and reduce reaction times . Purity is ensured through recrystallization or column chromatography, with yields ranging from 60–85% depending on reaction conditions.

Q. How is the compound characterized post-synthesis?

Characterization involves:

- NMR spectroscopy : To confirm substituent positions (e.g., aromatic protons at δ 7.3–7.6 ppm for bromophenyl; isobutyl CH2 at δ 2.5–3.0 ppm) .

- Mass spectrometry : Molecular ion peaks at m/z ~283–335 (depending on isotopic Br pattern) .

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles under varying conditions?

- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in DMF and dichloromethane, but poorly in water (<1 mg/mL) .

- Stability : Stable at room temperature in inert atmospheres. Degrades under strong acidic/basic conditions (pH <2 or >10), with hydrolysis of the piperazine ring observed after 48 hours .

Advanced Research Questions

Q. How does structural modification (e.g., isobutyl vs. isopropyl substituents) impact biological activity?

Substituent steric and electronic properties critically modulate activity:

- Isobutyl groups enhance lipophilicity, improving blood-brain barrier penetration compared to isopropyl analogs .

- Bromine at the para position increases electrophilicity, enhancing receptor binding (e.g., dopamine D3 IC50 values drop from 450 nM to 120 nM in brominated vs. non-brominated derivatives) .

- Comparative SAR studies show that bulkier substituents reduce antimicrobial activity but improve CNS-targeted effects .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition) .

- Purity verification : Use LC-MS to rule out degradation products .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo results .

Q. What computational methods are suitable for predicting target interactions?

- Molecular docking : Use AutoDock Vina or Glide to model binding to dopamine or serotonin receptors, with validation via MD simulations (e.g., RMSD <2 Å over 100 ns) .

- QSAR models : Corrogate substituent hydrophobicity (logP) with activity; bromine’s electronegativity improves π-π stacking in receptor pockets .

Q. What strategies optimize selectivity against off-target receptors (e.g., 5-HT2A vs. D3)?

- Fragment-based design : Replace the bromophenyl group with fluorophenyl to reduce off-target binding (5-HT2A Ki increases from 15 nM to 220 nM) .

- Bioisosteric substitution : Swap isobutyl with cyclopropylmethyl to retain lipophilicity while minimizing hERG channel inhibition .

Q. How do environmental factors (pH, temperature) influence reactivity in downstream derivatization?

- Nucleophilic substitution : Bromine at the para position reacts selectively with thiols or amines at pH 7–9, but side reactions occur above pH 10 .

- Coupling reactions : Buchwald-Hartwig amination with aryl halides requires Pd catalysts and temperatures >100°C, with yields dropping below 60% in air-sensitive conditions .

Methodological Notes

- Data Sources : Prioritize PubChem, EPA DSSTox, and peer-reviewed journals (e.g., Eur. J. Med. Chem.) over commercial databases .

- Contradictions : Cross-validate biological data using multiple assays and orthogonal techniques .

- Scalability : Transition from batch to flow reactors for gram-scale synthesis to maintain consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.